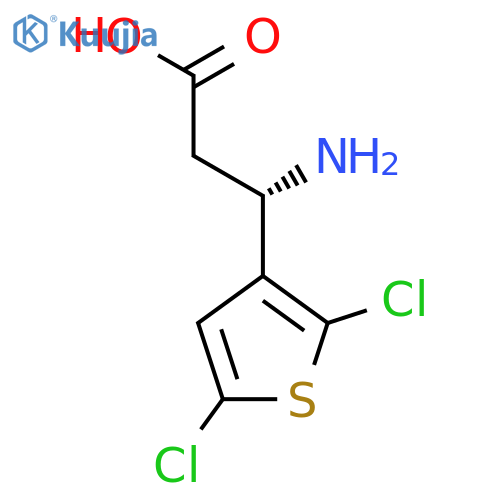

Cas no 1336711-57-9 ((3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid)

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoicacid

- (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid

- EN300-1284052

- 1336711-57-9

- 3-Thiophenepropanoic acid, β-amino-2,5-dichloro-, (βS)-

-

- インチ: 1S/C7H7Cl2NO2S/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

- InChIKey: ZRBHRNUMNGNIQH-BYPYZUCNSA-N

- ほほえんだ: ClC1=C(C=C(S1)Cl)[C@H](CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 238.9574550g/mol

- どういたいしつりょう: 238.9574550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 91.6Ų

じっけんとくせい

- 密度みつど: 1.588±0.06 g/cm3(Predicted)

- ふってん: 363.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 3.22±0.12(Predicted)

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1284052-50mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-1.0g |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1284052-10000mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-2500mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-100mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 100mg |

$804.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-1000mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-500mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 500mg |

$877.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-5000mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1284052-250mg |

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid |

1336711-57-9 | 250mg |

$840.0 | 2023-10-01 |

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acidに関する追加情報

Introduction to (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic Acid (CAS No. 1336711-57-9)

Compound with the chemical name (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid and the CAS number 1336711-57-9 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a chiral center at the third carbon atom, as indicated by the (S) configuration, makes this molecule particularly intriguing for researchers exploring stereoselective synthesis and pharmacological activity.

The molecular structure of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid incorporates a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions. This substitution pattern enhances the compound's electronic properties, making it a promising candidate for various biochemical interactions. The combination of an amino group and a carboxylic acid group at the terminal positions of the propanoic chain further expands its utility in medicinal chemistry.

In recent years, there has been a growing interest in thiophene derivatives due to their diverse biological activities. Studies have shown that compounds containing thiophene moieties often exhibit potent effects on enzymes and receptors involved in metabolic pathways. The specific arrangement of atoms in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid suggests potential applications in treating metabolic disorders, inflammation, and other diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to design novel analogs with enhanced pharmacological properties. For instance, modifications to the thiophene ring or the substituents attached to it can significantly alter the compound's bioactivity. This flexibility makes (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid a valuable asset in synthetic chemistry.

The synthesis of chiral compounds like (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid presents unique challenges due to the need for high enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary techniques, have been employed to achieve this goal. These methods not only ensure the correct stereochemical configuration but also improve yield and scalability.

Evidence from preclinical studies indicates that derivatives of thiophene-based compounds can modulate key signaling pathways involved in disease progression. For example, certain thiophene derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). The presence of both amino and carboxylic acid functionalities in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid suggests that it could serve as a precursor for drugs targeting similar pathways.

The compound's solubility profile is another critical factor influencing its pharmaceutical applicability. While detailed solubility data for this specific molecule may not be widely available, structural analogs suggest that modifications to improve water solubility could enhance bioavailability. Efforts are ongoing to optimize these properties through structural engineering.

In conclusion, (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid (CAS No. 1336711-57-9) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it a valuable asset for researchers developing novel therapeutics. As synthetic methods continue to evolve, the accessibility and utility of this compound are expected to increase, opening new avenues for medical research and application.

1336711-57-9 ((3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid) 関連製品

- 2460739-50-6(rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans)

- 1361856-36-1(3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)

- 2649060-51-3(3-(1-isocyanatoethyl)-4-methylpyridine)

- 1421482-06-5(2-chloro-6-fluoro-N-4-(2-methoxyphenoxy)but-2-yn-1-ylbenzamide)

- 1342722-89-7(1-(oxan-4-yl)-1-(thiophen-2-yl)methanamine)

- 1516-37-6((2-Methoxyphenyl)thiourea)

- 2171814-21-2(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-hydroxybenzoic acid)

- 2228511-09-7(tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate)

- 1702794-85-1(4-cyclooctylpyrrolidine-3-carboxylic acid)

- 37841-91-1(Isovelleral)